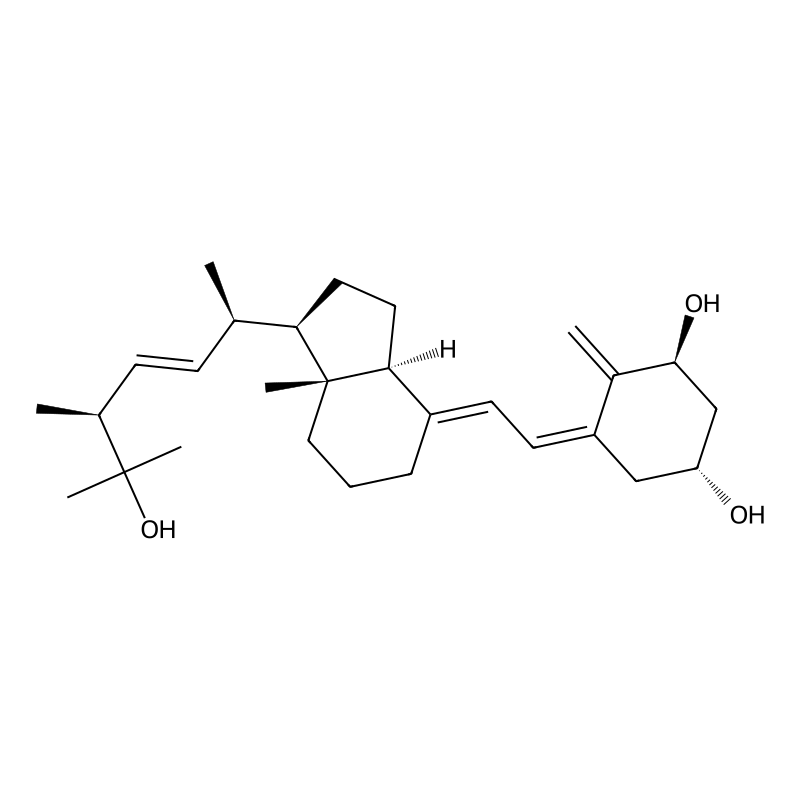

Ercalcitriol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ercalcitriol (1alpha,25-Dihydroxyvitamin D2) is the biologically active, dihydroxylated metabolite of ergocalciferol. As a high-affinity ligand for the Vitamin D Receptor (VDR), it regulates gene transcription associated with calcium homeostasis and immune modulation [1]. In laboratory and industrial procurement, this compound is primarily sourced as a high-purity reference standard for LC-MS/MS diagnostic assays and as a specific pharmacological probe for evaluating secosteroid metabolism . Its distinct C22 double bond and C24 methyl group differentiate its pharmacokinetic profile from mammalian vitamin D3 metabolites, making it an essential material for comparative endocrinology and CYP24A1 catabolism studies [2].

Substituting Ercalcitriol with its precursor, ergocalciferol (Vitamin D2), introduces severe pharmacokinetic variability, as the precursor requires two-step enzymatic hydroxylation (hepatic CYP2R1 and renal CYP27B1) to achieve receptor activation, confounding direct cellular assays . Furthermore, substituting Ercalcitriol with the D3 analog, calcitriol (1,25-dihydroxyvitamin D3), fails in metabolic stability studies. The structural differences in the side chain—specifically the C22 double bond and C24 methyl group in Ercalcitriol—prevent the terminal side-chain cleavage that rapidly degrades calcitriol into calcitroic acid [1]. Consequently, using calcitriol as a proxy for Ercalcitriol will fundamentally misrepresent the compound's half-life, catabolic intermediates, and downstream biological persistence in targeted assays [2].

References

- [2] Rat cytochrome P450C24 (CYP24) does not metabolize 1,25-dihydroxyvitamin D2 to calcitroic acid. J Cell Biochem. 2003

- [3] Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer. J Bone Miner Res. 1990

CYP24A1-Mediated Terminal Catabolism Resistance

In metabolic stability assays utilizing rat cytochrome P450C24 (CYP24), Ercalcitriol demonstrates a distinct catabolic resistance compared to calcitriol, making it critical for mainstream laboratory workflows evaluating extended half-lives. While calcitriol undergoes complete side-chain cleavage to form calcitroic acid as its terminal aqueous-soluble metabolite, Ercalcitriol is only 24-hydroxylated and does not undergo the subsequent cleavage required to produce calcitroic acid [1]. This fundamental difference in enzymatic degradation pathways dictates that Ercalcitriol must be specifically procured for assays evaluating extended secosteroid half-life or side-chain-dependent metabolic resistance[2].

| Evidence Dimension | Terminal side-chain cleavage to calcitroic acid by CYP24 |

| Target Compound Data | 0% conversion to calcitroic acid (yields only lipid-soluble 1,24,25-trihydroxyvitamin D2) |

| Comparator Or Baseline | Calcitriol (1,25-dihydroxyvitamin D3) yields complete cleavage to calcitroic acid |

| Quantified Difference | Complete absence of calcitroic acid formation for Ercalcitriol vs. primary end-product for Calcitriol |

| Conditions | Purified rat CYP24 system with aqueous and lipid-soluble metabolite HPLC tracking |

Procurement of Ercalcitriol is strictly necessary for metabolic assays where rapid terminal deactivation to calcitroic acid must be avoided.

VDR Binding Affinity Equivalency

Despite the significant differences in side-chain metabolism, Ercalcitriol exhibits a Vitamin D Receptor (VDR) binding affinity that is functionally identical to calcitriol. Scatchard analyses across multiple mammalian and avian tissue models—including rat intestine, LLC-PK1 kidney cells, and T-47D breast cancer cells—confirm that both compounds possess equal affinities for the VDR [1]. This exact Kd equivalency allows researchers to isolate the effects of metabolic clearance rates without the confounding variable of differential receptor activation strength .

| Evidence Dimension | VDR Binding Affinity |

| Target Compound Data | Equal VDR affinity across tested cell lines |

| Comparator Or Baseline | Calcitriol (1,25-dihydroxyvitamin D3) |

| Quantified Difference | 1:1 binding affinity ratio (Kd equivalency) |

| Conditions | Scatchard analysis of VDR from chick/rat intestine, bovine thymus, LLC-PK1, and T-47D cells |

Buyers can substitute Ercalcitriol for Calcitriol in receptor activation assays to maintain baseline agonism while altering the downstream metabolic profile.

Stereospecific Clearance and Purity-Linked Reproducibility

The procurement of high-purity Ercalcitriol (the natural S-configuration at the C24 methyl group) is critical for purity-linked reproducibility in vivo, as epimeric contamination severely distorts clearance data. In vivo tracer kinetic studies demonstrate that the 24-epi-1,25-dihydroxyvitamin D2 (R-configuration) is cleared from the body 2.8 times faster than the natural Ercalcitriol [1]. Furthermore, the epimer exhibits a 25% shorter plasma half-life and significantly reduced biological activity (only 30-70% of the natural hormone's efficacy in inducing intestinal calcium transport) [2].

| Evidence Dimension | In vivo clearance rate and plasma half-life |

| Target Compound Data | Baseline clearance and half-life for natural S-configuration Ercalcitriol |

| Comparator Or Baseline | 24-epi-1,25-dihydroxyvitamin D2 (R-configuration) |

| Quantified Difference | The epimer is cleared 2.8x faster and has a 25% shorter plasma half-life |

| Conditions | In vivo tracer kinetic studies in rat models |

Material selection must mandate high-purity, stereochemically verified Ercalcitriol to prevent epimer-driven accelerated clearance and assay failure.

LC-MS/MS Clinical Diagnostics and Reference Standards

Ercalcitriol is utilized as a critical quantitative reference standard in LC-MS/MS assays designed to differentiate circulating D2 and D3 active metabolites. Because it does not cross-react with D3-specific channels and exhibits distinct mass transitions, high-purity Ercalcitriol (≥95%) is procured for system tuning, linearity verification, and the development of clinical diagnostic calibrators .

CYP24A1 Catabolism and Pharmacokinetic Profiling

Due to its structural resistance to terminal side-chain cleavage into calcitroic acid, Ercalcitriol is deployed in metabolic profiling assays. It serves as a benchmark substrate for evaluating the specific enzymatic actions of CYP24A1 and CYP27B1, allowing researchers to map intermediate lipid-soluble metabolites (such as 1,24,25-trihydroxyvitamin D2) without the rapid aqueous degradation seen with D3 analogs [1].

Comparative VDR Agonism in Endocrinology

Because Ercalcitriol matches the VDR binding affinity of calcitriol while offering a divergent metabolic degradation pathway, it is selected for comparative endocrinology studies. It is used in cell lines (e.g., T-47D, LLC-PK1) to investigate how side-chain modifications influence prolonged gene transcription, calcium mobilization, and immune modulation independently of initial receptor binding strength [2].

References

- [2] Rat cytochrome P450C24 (CYP24) does not metabolize 1,25-dihydroxyvitamin D2 to calcitroic acid. J Cell Biochem. 2003

- [3] Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer. J Bone Miner Res. 1990

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301+H311 (97.44%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;

acute toxicity, dermal];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H330 (97.44%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H372 (97.44%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Mahlow J, Bunch DR, Wang S. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry. Methods Mol Biol. 2016;1378:291-300. doi: 10.1007/978-1-4939-3182-8_31. PubMed PMID: 26602141.

3: Hedman CJ, Wiebe DA, Dey S, Plath J, Kemnitz JW, Ziegler TE. Development of a sensitive LC/MS/MS method for vitamin D metabolites: 1,25 Dihydroxyvitamin D2&3 measurement using a novel derivatization agent. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Mar 15;953-954:62-7. doi: 10.1016/j.jchromb.2014.01.045. Epub 2014 Feb 4. PubMed PMID: 24576767; PubMed Central PMCID: PMC4050665.

4: Lawrence JA, Akman SA, Melin SA, Case LD, Schwartz GG. Oral paricalcitol (19-nor-1,25-dihydroxyvitamin D2) in women receiving chemotherapy for metastatic breast cancer: a feasibility trial. Cancer Biol Ther. 2013 Jun;14(6):476-80. doi: 10.4161/cbt.24350. PubMed PMID: 23760489; PubMed Central PMCID: PMC3813563.

5: Biancuzzo RM, Clarke N, Reitz RE, Travison TG, Holick MF. Serum concentrations of 1,25-dihydroxyvitamin D2 and 1,25-dihydroxyvitamin D3 in response to vitamin D2 and vitamin D3 supplementation. J Clin Endocrinol Metab. 2013 Mar;98(3):973-9. doi: 10.1210/jc.2012-2114. Epub 2013 Feb 5. PubMed PMID: 23386645; PubMed Central PMCID: PMC3590486.

6: Sudsakorn S, Phatarphekar A, O'Shea T, Liu H. Determination of 1,25-dihydroxyvitamin D2 in rat serum using liquid chromatography with tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Jan 15;879(2):139-45. doi: 10.1016/j.jchromb.2010.11.025. Epub 2010 Dec 1. PubMed PMID: 21168373.

7: Sochorová K, Budinský V, Rozková D, Tobiasová Z, Dusilová-Sulková S, Spísek R, Bartůnková J. Paricalcitol (19-nor-1,25-dihydroxyvitamin D2) and calcitriol (1,25-dihydroxyvitamin D3) exert potent immunomodulatory effects on dendritic cells and inhibit induction of antigen-specific T cells. Clin Immunol. 2009 Oct;133(1):69-77. doi: 10.1016/j.clim.2009.06.011. Epub 2009 Aug 5. PubMed PMID: 19660988.

8: Zierold C, Mings JA, Deluca HF. 19nor-1,25-dihydroxyvitamin D2 specifically induces CYP3A9 in rat intestine more strongly than 1,25-dihydroxyvitamin D3 in vivo and in vitro. Mol Pharmacol. 2006 May;69(5):1740-7. Epub 2006 Feb 16. PubMed PMID: 16484501.

9: Kumagai T, O'Kelly J, Said JW, Koeffler HP. Vitamin D2 analog 19-nor-1,25-dihydroxyvitamin D2: antitumor activity against leukemia, myeloma, and colon cancer cells. J Natl Cancer Inst. 2003 Jun 18;95(12):896-905. PubMed PMID: 12813173.

10: Horst RL, Omdahl JA, Reddy S. Rat cytochrome P450C24 (CYP24) does not metabolize 1,25-dihydroxyvitamin D2 to calcitroic acid. J Cell Biochem. 2003 Feb 1;88(2):282-5. PubMed PMID: 12520527.

11: Llach F, Keshav G, Goldblat MV, Lindberg JS, Sadler R, Delmez J, Arruda J, Lau A, Slatopolsky E. Suppression of parathyroid hormone secretion in hemodialysis patients by a novel vitamin D analogue: 19-nor-1,25-dihydroxyvitamin D2. Am J Kidney Dis. 1998 Oct;32(2 Suppl 2):S48-54. PubMed PMID: 9808143.

12: Sato K, Emoto N, Toraya S, Tsushima T, Demura H, Tsuji N, Inaba S, Takeuchi A, Kobayashi T. Progressively increased serum 1,25-dihydroxyvitamin D2 concentration in a hypoparathyroid patient with protracted hypercalcemia due to vitamin D2 intoxication. Endocr J. 1994 Aug;41(4):329-37. PubMed PMID: 8528347.

13: Reinhardt TA, Ramberg CF, Horst RL. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer. Arch Biochem Biophys. 1989 Aug 15;273(1):64-71. PubMed PMID: 2547343.

14: DeLuca HF, Sicinski RR, Tanaka Y, Stern PH, Smith CM. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2. Am J Physiol. 1988 Apr;254(4 Pt 1):E402-6. PubMed PMID: 2833108.

15: Reddy GS, Tserng KY. Isolation and identification of 1,24,25-trihydroxyvitamin D2, 1,24,25,28-tetrahydroxyvitamin D2, and 1,24,25,26-tetrahydroxyvitamin D2: new metabolites of 1,25-dihydroxyvitamin D2 produced in rat kidney. Biochemistry. 1986 Sep 9;25(18):5328-36. PubMed PMID: 3490274.

16: Jones G, Baxter LA, DeLuca HF, Schnoes HK. Biological activity of 1,25-dihydroxyvitamin D2 in the chick. Biochemistry. 1976 Feb 10;15(3):713-6. PubMed PMID: 1252421.

17: Jones G, Schnoes HK, DeLuca HF. Isolation and identification of 1,25-dihydroxyvitamin D2. Biochemistry. 1975 Mar 25;14(6):1250-6. PubMed PMID: 1078978.

Explore Compound Types